
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile, also known as 4-chloroindole-3-acetonitrile, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting certain enzymes or proteins in the target cells. For example, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the replication of various viruses, including HIV-1, by targeting the viral integrase protein.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to inhibit the growth of bacterial and viral pathogens, including Staphylococcus aureus and HIV-1. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile in lab experiments is its relatively simple synthesis method. In addition, the compound exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, the compound may also exhibit cytotoxicity towards normal cells, which may limit its use in certain experiments. Moreover, the compound's mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
将来の方向性
There are several future directions for the study of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential applications in various fields. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Moreover, the compound's potential applications in materials science, such as organic semiconductors and fluorescent dyes, may be further explored. Finally, the compound's potential applications in drug development, such as anticancer and antiviral agents, may be further investigated.
合成法
The synthesis method of 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile involves the reaction between 4-chlorobenzyl chloride and indole-3-acetonitrile in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of base used.
科学的研究の応用
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been widely studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, 1-(4-chlorobenzyl)-1H-indole-5-carbonitrile has been used as a starting material for the synthesis of various indole derivatives.
特性
製品名 |
1-(4-chlorobenzyl)-1H-indole-5-carbonitrile |
|---|---|
分子式 |
C16H11ClN2 |
分子量 |
266.72 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]indole-5-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 |
InChIキー |
CNXKMLPHNUUNLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl |
正規SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-amino-2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B221784.png)
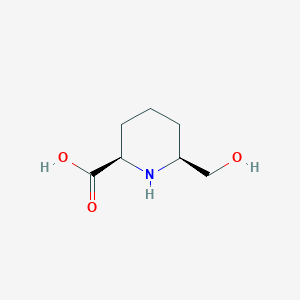
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
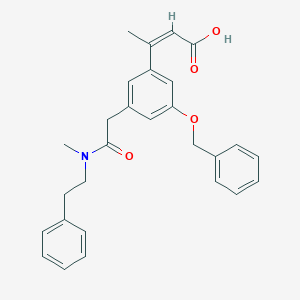
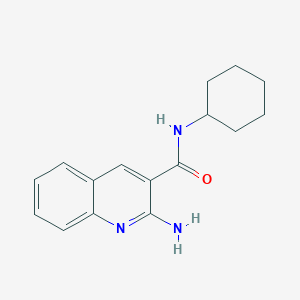
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
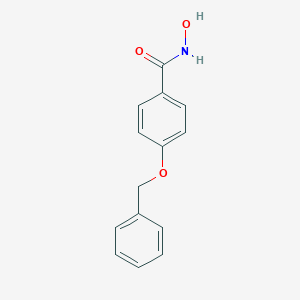
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
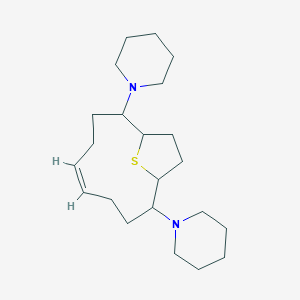
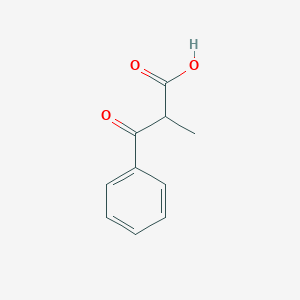
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)